Benzeneacetic acid, 2,4-dihydroxy-alpha-imino-, methyl ester, hydrochloride
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Overview
Description
Benzeneacetic acid, 2,4-dihydroxy-alpha-imino-, methyl ester, hydrochloride is a chemical compound with the molecular formula C9H9NO4ClH It is known for its unique structure, which includes a benzene ring substituted with hydroxyl groups and an imino group, as well as a methyl ester and hydrochloride component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2,4-dihydroxy-alpha-imino-, methyl ester, hydrochloride typically involves the esterification of Benzeneacetic acid derivatives. One common method includes the reaction of Benzeneacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The imino group is introduced through a subsequent reaction with an appropriate amine under controlled conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2,4-dihydroxy-alpha-imino-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzeneacetic acid, 2,4-dihydroxy-alpha-imino-, methyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2,4-dihydroxy-alpha-imino-, methyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and imino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 2,4-dihydroxy-alpha-imino-, ethyl ester, hydrochloride
- Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester
- Benzeneacetic acid, methyl ester
Uniqueness
Benzeneacetic acid, 2,4-dihydroxy-alpha-imino-, methyl ester, hydrochloride is unique due to the presence of both hydroxyl and imino groups on the benzene ring, as well as the methyl ester and hydrochloride components. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
67828-39-1 |
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Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
methyl 2-(2,4-dihydroxyphenyl)-2-iminoacetate;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c1-14-9(13)8(10)6-3-2-5(11)4-7(6)12;/h2-4,10-12H,1H3;1H |
InChI Key |
FDLZWPISXDXKKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=N)C1=C(C=C(C=C1)O)O.Cl |
Origin of Product |
United States |
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